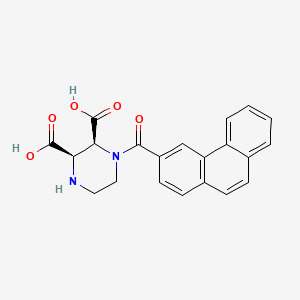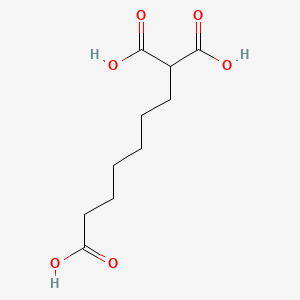
1,1,7-Heptanetricarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,7-Heptanetricarboxylic Acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a heptane backbone. This compound is part of the tricarboxylic acids family, which are known for their significant roles in various biochemical processes and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,1,7-Heptanetricarboxylic Acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Organometallic Intermediates: Organometallic compounds like Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,1,7-Heptanetricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various carboxylic acid derivatives, alcohols, aldehydes, and substituted compounds .
科学的研究の応用
1,1,7-Heptanetricarboxylic Acid has diverse applications in scientific research:
Biology: Plays a role in studying metabolic pathways and enzyme mechanisms.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,7-Heptanetricarboxylic Acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic cycles such as the tricarboxylic acid cycle, contributing to energy production and biosynthesis.
類似化合物との比較
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
1,1,7-Heptanetricarboxylic Acid is unique due to its specific heptane backbone and the positioning of its carboxyl groups, which confer distinct chemical properties and reactivity compared to other tricarboxylic acids .
特性
分子式 |
C10H16O6 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
heptane-1,1,7-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16/h7H,1-6H2,(H,11,12)(H,13,14)(H,15,16) |
InChIキー |
LTEIDHMCZYIQLA-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)O)CCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


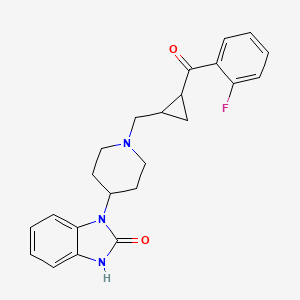
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
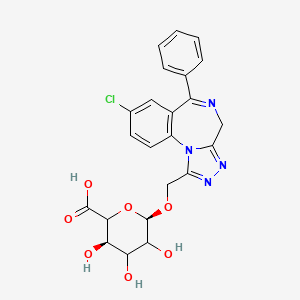
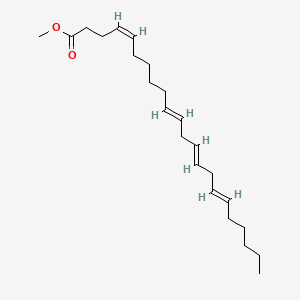
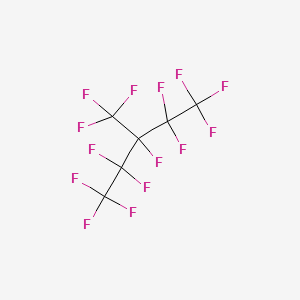
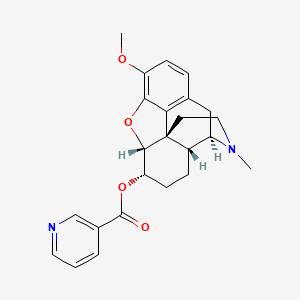
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)

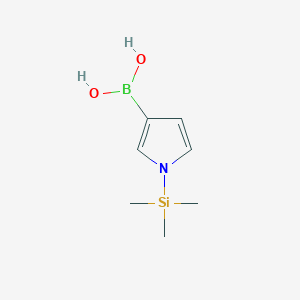

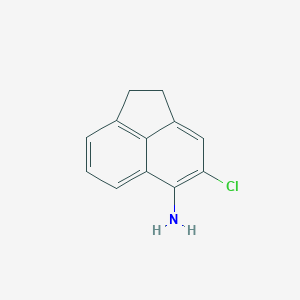
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
